7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits potential pharmacological properties. This compound belongs to a class of molecules known for their interactions with various biological targets, particularly in the central nervous system. Its structure incorporates an allyl group and a phenylpiperazine moiety, which are known to influence its biological activity.
The synthesis and study of this compound may arise from academic research focused on drug discovery, particularly in the fields of neuropharmacology and medicinal chemistry. Research articles and patents may provide insights into its synthesis and applications.
This compound can be classified as:
The synthesis of 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques.
The compound may undergo several chemical reactions typical for purines:
These reactions can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) to monitor reaction progress and product formation.
The mechanism of action of 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is likely related to its interaction with neurotransmitter receptors in the brain.
Research indicates that derivatives of purines can act as:
7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in:
Purine derivatives constitute a cornerstone of neuropharmacological drug discovery due to their structural mimicry of endogenous neurotransmitters like adenosine and their ability to interact with diverse central nervous system (CNS) receptor families. Xanthine-based scaffolds, particularly those modified at the C-8 position, demonstrate enhanced receptor affinity and selectivity profiles compared to simpler purine cores. The compound 7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 361174-93-8, MF: C₁₉H₂₂N₆O₂, MW: 366.42 g/mol) exemplifies this strategic evolution, integrating multiple pharmacophores to optimize receptor interactions [2] [4]. Its design leverages known structure-activity relationship (SAR) principles, positioning it as a candidate for targeting complex receptor signaling cascades implicated in neurological disorders, devoid of the limitations associated with first-generation purine ligands.
The progression of purine-based neuropharmacological agents reflects systematic optimization at key molecular positions:
Table 1: Structural Evolution in Purine Neuropharmacology
Compound Type | Key Modifications | Pharmacological Impact |
---|---|---|
Simple Xanthines (e.g., Theophylline) | Unsubstituted or C-8 methyl | Broad activity, low selectivity, side effects |
C-8 Brominated Purines (e.g., 8-Bromo-3,7-dimethylxanthine, CAS 15371-15-0) | Halogen at C-8 | Enhanced A₂A affinity, chemical handle for further synthesis |
Target Compound | C-8: 4-Phenylpiperazinyl; N-3: Methyl; N-7: Allyl | Potential for multi-receptor (adenosine, serotonin) engagement; improved selectivity |
Kinase-Targeted Purines (e.g., Patent EP2567959A1) | C-8: Aminopiperidine; N-1/N-7: Alkynyl | Demonstrates purine scaffold adaptability beyond GPCRs |
The strategic incorporation of the allyl and 4-phenylpiperazine groups endows this purine derivative with distinct neuropharmacological potential:
Conformational Influence: The piperazine ring’s chair-boat transitions allow adaptation to diverse receptor topographies. Its linkage via the N-1 piperazine nitrogen to the purine C-8 provides a semi-rigid spacer, optimally positioning the phenyl ring for deep pocket penetration. Computational studies suggest the phenylpiperazine group dominates the molecule’s overall conformation, potentially dictating receptor subtype selectivity [2] [8].
N-7 Allyl Group:
Table 2: Key Physicochemical & Structural Attributes of 7-Allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Attribute | Value / Description | Significance in Neuropharmacology |
---|---|---|
Molecular Formula | C₁₉H₂₂N₆O₂ | Optimal size for blood-brain barrier permeation |
Molecular Weight | 366.42 g/mol | Within Lipinski’s rule limit for CNS drugs |
Density (Predicted) | 1.35±0.1 g/cm³ | Indicates molecular packing efficiency |
pKa (Predicted) | 9.54±0.70 | Suggests partial protonation at physiological pH, aiding receptor ionic binding |
Key Structural Features | - C-8: 4-Phenylpiperazinyl group- N-3: Methyl group- N-7: Allyl group- Purine-2,6-dione core | - Enables multi-target engagement- Enhances metabolic stability- Provides flexibility/reactivity- Ensures hydrogen bonding capacity |
The synergistic integration of the phenylpiperazine (for receptor anchoring and selectivity) and allyl (for electronic modulation and synthetic versatility) groups onto the purine-dione scaffold represents a rational design approach aimed at overcoming limitations of earlier generations of purine ligands. This molecular architecture suggests potential polypharmacology, targeting GPCRs implicated in mood, cognition, and movement disorders. Research-grade samples are available through specialized suppliers (e.g., Merck KGaA, Interbioscreen, Crescent Chemical), though analytical characterization remains limited [1] [4] [5]. Future studies require comprehensive receptor binding assays and functional studies to validate its hypothesized multi-target profile and refine SAR understanding for next-generation neurotherapeutics.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1